molecular formula C₂₂H₃₄O₄ B1153543 Bis(2-Heptyl) Phthalate

Bis(2-Heptyl) Phthalate

Cat. No.: B1153543
M. Wt: 362.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-heptyl) phthalate (B2HeP) is a phthalate ester characterized by two 2-heptyl alkyl chains esterified to a phthalic acid backbone. Phthalates are widely used as plasticizers to enhance flexibility in polyvinyl chloride (PVC) and other polymers. B2HeP’s longer alkyl chain (7-carbon heptyl groups) distinguishes it from shorter-chain phthalates like diethyl phthalate (DEP) or di-n-butyl phthalate (DBP), influencing its solubility, volatility, and metabolic pathways .

Properties

Molecular Formula

C₂₂H₃₄O₄

Molecular Weight

362.5

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-bis(1-Methylhexyl)l) Ester; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Chemical Properties of B2HeP and Structural Analogs

Compound Molecular Formula Molecular Weight Alkyl Chain Length Common Uses
Bis(2-heptyl) phthalate C₃₀H₅₀O₄ 486.7 g/mol C7 (branched) Specialty plastics, coatings
DEHP C₂₄H₃₈O₄ 390.6 g/mol C8 (branched) PVC products, food packaging
DBP C₁₆H₂₂O₄ 278.3 g/mol C4 (linear) Cosmetics, adhesives
DEP C₁₂H₁₄O₄ 222.2 g/mol C2 (linear) Fragrances, personal care

Key Observations :

  • Metabolism: Longer-chain phthalates like DEHP are metabolized to monoesters (e.g., mono-2-ethylhexyl phthalate, MEHP), which mediate endocrine-disrupting effects. B2HeP’s metabolism may yield analogous monoheptyl metabolites, but slower hydrolysis rates due to steric hindrance could alter toxicity profiles .

Exposure Sources and Pathways

Table 2: Exposure Pathways of Selected Phthalates

Compound Primary Exposure Sources Dietary Contribution Non-Dietary Sources
B2HeP Limited data; likely industrial coatings, niche plastics Unknown Occupational settings, landfills
DEHP Food packaging, PVC medical devices ~90% Dust, air (indoor environments)
DBP Nail polish, adhesives ~30% Personal care products
DEP Perfumes, lotions <10% Consumer products, textiles

Key Findings :

  • DEHP exposure is predominantly dietary (e.g., leaching from canned foods), with intervention studies showing 53–66% reductions in urinary metabolites during fresh-food diets .

Health and Toxicological Profiles

Table 3: Toxicity Endpoints of Phthalates

Compound Reproductive Toxicity Hepatic Effects Endocrine Disruption Regulatory Status
B2HeP Insufficient data Potential peroxisome proliferation (inferred) Likely (structural analogy) Not classified
DEHP Yes (rodent studies) Liver enlargement, peroxisome proliferation Anti-androgenic Restricted in EU (REACH)
DBP Yes Mild hepatotoxicity Testosterone inhibition Restricted in toys (US CPSIA)
DEP No Negligible Weak estrogenicity Unrestricted

Key Insights :

  • DEHP: Linked to developmental abnormalities in rodents and altered thyroid function in humans .
  • A 2019 study on bis(2-methylheptyl) phthalate identified antimicrobial and antioxidant properties, hinting at divergent biological interactions .

Regulatory and Environmental Considerations

  • DEHP : Classified as a Category 1B reproductive toxicant under EU regulations and listed as a priority pollutant by the U.S. EPA .
  • B2HeP: Limited regulatory oversight due to sparse toxicity data. Safety data sheets for analogs like bis(6-methylheptyl) phthalate warn of reproductive toxicity, urging caution in handling .

Q & A

Basic: What standardized analytical methods are recommended for quantifying Bis(2-Heptyl) Phthalate in environmental or biological samples?

Answer:
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely validated for phthalate quantification. Key steps include:

  • Sample Preparation : Use solid-phase extraction (SPE) for biological matrices (e.g., urine, serum) to remove interfering lipids and proteins .
  • Internal Standards : Deuterated analogs (e.g., DEHP-d4) improve precision by correcting for matrix effects and instrument variability .
  • Quality Control : Include blanks, spikes, and certified reference materials (CRMs) to validate recovery rates and limit cross-contamination during extraction .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Engineering Controls : Use fume hoods to minimize inhalation of vapors, which are detectable at room temperature due to its low vapor pressure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (not latex), safety goggles, and lab coats to prevent dermal absorption, a key exposure route .
  • Waste Disposal : Collect residues in sealed containers for incineration or disposal via authorized hazardous waste facilities to mitigate ecological toxicity .

Advanced: How should researchers design in vivo studies to evaluate the reproductive toxicity of this compound while minimizing confounding factors?

Answer:

  • Dose Selection : Use tiered dosing (e.g., 0, 10, 100, 1000 mg/kg/day) based on prior LD50 data (oral: 30,000 mg/kg; dermal: 25,000 mg/kg) to identify NOAEL/LOAEL .
  • Confounder Control : Standardize animal diets (phthalate-free) and housing materials (glass cages), as plastics may leach background phthalates .
  • Endpoint Analysis : Assess histopathology (e.g., testicular atrophy), hormone levels (testosterone/estradiol), and epigenetic markers (DNA methylation) .

Advanced: What methodologies resolve contradictions in epidemiological vs. experimental data on this compound’s endocrine-disrupting effects?

Answer:

  • Exposure Timing : Epidemiological studies often lack precise exposure windows. Use longitudinal biomonitoring (e.g., serial urine samples) to align with critical developmental stages .
  • Species Sensitivity : Adjust for metabolic differences (e.g., rodents hydrolyze phthalates faster than humans) by normalizing data to active metabolite concentrations .
  • Meta-Analysis : Apply random-effects models to synthesize human and animal data, accounting for heterogeneity in study design and outcome definitions .

Advanced: How can factorial design optimize experimental studies investigating interactions between this compound and co-pollutants?

Answer:

  • Factor Selection : Test main effects (e.g., phthalate concentration, exposure duration) and interactions (e.g., with bisphenol A) using a 2×2 or 3×3 matrix .
  • Response Variables : Measure synergistic/antagonistic effects via multi-omics endpoints (transcriptomics, metabolomics) to capture non-linear interactions .
  • Statistical Power : Use power analysis to determine sample size, ensuring sufficient sensitivity to detect low-dose effects (≤1 mg/kg) common in environmental exposures .

Advanced: What are the priority data gaps in cumulative risk assessment frameworks for this compound?

Answer:

  • Mixture Toxicity : Limited data on interactions with other phthalates (e.g., DEHP, DBP) or plasticizers. Use high-throughput screening (HTS) to prioritize combinations .
  • Long-Term Effects : Most studies focus on prenatal/neonatal exposure; longitudinal cohorts are needed to assess adult-onset outcomes (e.g., metabolic syndrome) .
  • Biomarkers of Exposure : Develop sensitive assays for secondary metabolites (e.g., mono-2-heptyl phthalate) to improve exposure classification in human studies .

Advanced: How can researchers mitigate batch-to-batch variability in this compound purity during experimental studies?

Answer:

  • Supplier Verification : Require certificates of analysis (CoA) with lot-specific purity data (≥98%) and absence of DEHP/DINP contaminants .
  • In-House Testing : Use nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) to confirm structural integrity before dosing .
  • Stability Testing : Store aliquots under inert gas (argon) at -20°C to prevent oxidation, with periodic re-analysis to verify degradation thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.